5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole
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Overview
Description
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a triazolopyridine core fused with an oxadiazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the triazolopyridine moiety can be synthesized through the reaction of a suitable pyridine derivative with hydrazine, followed by cyclization with a chloromethylating agent . The oxadiazole ring is then formed by reacting the intermediate with a cyclopropyl isocyanate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring but differ in the fused pyrimidine ring, leading to different biological activities.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyridine ring, which can alter their chemical reactivity and biological properties.
Uniqueness
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to its combination of a triazolopyridine core with an oxadiazole ring, providing a versatile scaffold for the development of new molecules with diverse applications. Its chloromethyl group also allows for further functionalization, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C12H10ClN5O |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-cyclopropyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10ClN5O/c13-6-10-16-15-9-5-8(3-4-18(9)10)12-14-11(17-19-12)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
SPBZCRXYHYNGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl |
Origin of Product |
United States |
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